1H-imidazo[2,1-f][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
1H-imidazo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-3H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFPURRPZZSJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=N1)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromo Aldehyde and Aminotriazine Coupling
A foundational approach involves the condensation of a bromo aldehyde derivative (10) with 6-amino-1,2,4-triazine-3,5(2H,4H)-dione (9) . The bromo aldehyde (10) is synthesized from D-ribose through a series of protective group manipulations and oxidation steps. Key stages include:
-
Protection of ribose : Conversion to acetonide intermediates to stabilize reactive hydroxyl groups.
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Oxidation and bromination : Sequential oxidation of primary alcohols to aldehydes followed by bromination at the C1 position.
The coupling of (9) and (10) occurs under Dean–Stark conditions with potassium carbonate (K₂CO₃) in toluene, facilitating imine formation via water elimination. This yields a bis-methylsulfanyl intermediate (17) , which undergoes selective deprotection (Scheme 1).
Table 1: Key Intermediates and Yields in Multi-Step Synthesis
| Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromo aldehyde (10) | D-ribose, acetonide protection, oxidation, bromination | 52 |
| Bis-sulfide (17) | (9) + (10) , K₂CO₃, toluene, Dean–Stark | 56–62 |
| Monohydrazine (19) | N₂H₄·H₂O, EtOH, reflux | 87 |
| Final product (20) | HgO, EtOH, reflux | 66 |
Deprotection and Functionalization
The bis-sulfide (17) is selectively deprotected using hydrazine monohydrate to yield monohydrazine (19) , followed by oxidative removal of the hydrazine group with mercuric oxide (HgO) to furnish 6-(methylsulfanyl)imidazo[2,1-f]triazine (20) . Further hydrolysis of the acetonide protective group with aqueous acetic acid provides the target C-nucleoside analog (7) , confirming the β-configuration via NMR coupling constants (J = 6.23 Hz).
One-Pot Groebke-Blackburn-Bienaymé (GBB) Reaction
Three-Component Reaction (3CR) Assembly
A streamlined method employs the GBB-3CR to construct the imidazo[2,1-f]triazin-4(3H)-one core in one pot. This approach utilizes:
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1-Amino-3-benzylguanidine hydroiodide (3) : Synthesized from hydrazinecarbothioamide hydroiodide (1) and benzylamine (2) .
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Ethyl 2-amino-2-thioxoacetate (4) : Reacts with (3) to form 1,2,4-triazin-5-one intermediates (4a–4d) .
Table 2: GBB-3CR Optimization and Yields
| Entry | Aldehyde | Isocyanide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | tert-Butyl isocyanide | 6m | 58 |
| 2 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 6n | 63 |
| 3 | 2-Fluorobenzaldehyde | Benzyl isocyanide | 6o | 49 |
The reaction proceeds via cyclocondensation at 100°C in ethanol, followed by acid-mediated deprotection (HCl/MeOH) to remove benzyl groups. This method achieves moderate to good yields (37–79%) and accommodates diverse substituents on the triazine ring.
Post-Modification and Derivative Synthesis
Post-synthetic modifications include:
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Reductive desulfurization : NaBH₄ reduces methylsulfanyl groups to yield 6-unsubstituted derivatives (29) .
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Oxidative desulfurization : KMnO₄ in acetic acid converts methylsulfanyl to sulfone groups (28) , enabling further functionalization.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Chemical Reactions Analysis
1H-imidazo[2,1-f][1,2,4]triazin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions could utilize reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions would depend on the specific reagents and conditions used. For instance, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions, on the other hand, would result in the replacement of specific functional groups within the molecule.
Scientific Research Applications
1H-imidazo[2,1-f][1,2,4]triazin-4-one has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or marker for studying various biological processes. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications might include its use in the production of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, compounds like this compound typically exert their effects by binding to particular proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1H-imidazo[2,1-f][1,2,4]triazin-4-one with analogous heterocyclic compounds, focusing on structural features, biological activities, and physicochemical properties:
Structural and Functional Differences
Pyrimido-triazinones (e.g., compound 9 in ) feature a pyrimidine ring fused to triazinone, introducing additional nitrogen atoms that improve hydrogen-bonding interactions with biological targets .
Pharmacological Profiles :
- Vardenafil and its analogues (e.g., This compound derivatives) selectively inhibit PDE-5, increasing cGMP levels for treating erectile dysfunction (ED). Adverse effects include mild headaches and hypotension .
- Imidazo[4,5-d][1,2,3]triazin-4(7H)-one derivatives exhibit antimicrobial activity, likely due to their ability to disrupt bacterial cell membrane synthesis .
Synthetic Accessibility: The parent compound is synthesized via cyclocondensation of 1-aryl-2-hydrazinoimidazolines with pyruvic acid (75% yield) . Vardenafil analogues require multistep syntheses, including chlorosulfonation and substitution reactions, with yields ranging from 75% to 91% .
Physicochemical Properties
- Solubility : Substituents like sulfonyl groups (e.g., in vardenafil) enhance water solubility, whereas alkyl chains (e.g., propoxy) increase logP values .
- Stability: Triazinone rings are susceptible to hydrolysis under acidic conditions, necessitating formulation adjustments for oral bioavailability .
Key Research Findings
Vardenafil Analogues : Over nine analogues have been identified, with propoxy-vardenafil being the ninth reported. These compounds are frequently adulterants in dietary supplements due to their structural similarity to approved drugs .
Antimicrobial Activity: Pyrimido-triazinones show MIC values of <10 µg/mL against Staphylococcus aureus, attributed to their planar aromatic systems disrupting bacterial membranes .
Structure-Activity Relationships (SAR): Substitution at the C2 position of the imidazo-triazinone core (e.g., methyl or propyl groups) enhances PDE-5 selectivity . Electron-withdrawing groups (e.g., sulfonyl) improve binding affinity by stabilizing interactions with PDE-5’s catalytic pocket .
Q & A
Q. What are the key structural features of 1H-imidazo[2,1-f][1,2,4]triazin-4-one, and how do they influence its reactivity?
The compound features a fused bicyclic system comprising an imidazole ring fused to a 1,2,4-triazinone moiety. The nitrogen-rich structure (C₅H₄N₄O) provides multiple sites for electrophilic substitution, including positions 2, 5, and 6. The carbonyl group at position 4 enhances hydrogen-bonding potential, critical for interactions in biological systems. Structural confirmation relies on NMR (e.g., ¹H/¹³C) and HRMS .
Q. What are the standard synthetic routes for this compound?
A three-step synthesis from imidazole precursors involves:
- Step 1 : Electrophilic amination using hydroxylamine-O-sulfonic acid.
- Step 2 : Cyclization under acidic conditions to form the triazinone core.
- Step 3 : Functionalization via Suzuki coupling or nucleophilic substitution for diversification. Safety protocols for large-scale synthesis emphasize low-temperature amination to avoid exothermic side reactions .
Q. How is the purity of this compound derivatives validated?
Purity is assessed via HPLC (≥98% by area normalization), complemented by LC-MS for molecular weight confirmation. Residual solvents are quantified using GC-MS, adhering to ICH guidelines. Crystallinity is verified via XRPD to ensure batch consistency .
Advanced Research Questions
Q. How can researchers optimize low yields in the cyclization step of imidazo-triazinone synthesis?
Low yields often arise from incomplete ring closure. Solutions include:
Q. What strategies enable regioselective functionalization of this compound for SAR studies?
Key strategies:
- Position 7 : Bromination (NBS/CHCl₃) followed by Suzuki coupling for aryl/heteroaryl groups.
- Position 2 : SNAr reactions with amines or thiols under basic conditions.
- Position 5 : Lithiation at -78°C for electrophilic quenching (e.g., aldehydes, ketones). Computational modeling (DFT) predicts reactivity hotspots to guide substitutions .
Q. How can structural contradictions in PDE-5 inhibitory activity of novel analogs be resolved?
Discrepancies between in vitro potency (e.g., IC₅₀) and in vivo efficacy may arise from metabolic instability. Mitigation steps:
Q. What analytical challenges arise in characterizing novel vardenafil analogs, and how are they addressed?
Challenges include:
Q. How can researchers design experiments to assess the antidepressant potential of imidazo-triazinone derivatives?
A tiered approach is recommended:
- In vitro : 5-HT1A receptor binding assays (Kᵢ determination via radioligand displacement).
- In vivo : Forced swim test (FST) and tail suspension test (TST) in rodents, with pharmacokinetic profiling (plasma/brain distribution).
- Safety : CNS side-effect panels (e.g., rotarod for motor coordination) and hERG inhibition assays .
Data Interpretation & Contradiction Analysis
Q. How should researchers address conflicting reports on the cytotoxicity of imidazo-triazinone derivatives?
Discrepancies may stem from cell-line specificity or assay conditions. Solutions:
Q. What methodologies resolve contradictions in PDE-5 inhibitor adulterant detection?
Adulterants like propoxy-vardenafil require:
- Non-targeted screening : UHPLC-QTOF-MS with molecular networking to flag novel analogs.
- Spectral libraries : Expand reference databases using synthetic standards.
- Quantitative NMR : Use ¹H-qNMR with maleic acid as an internal standard for purity disputes .
Tables
Table 1 : Key Synthetic Intermediates and Their Applications
| Intermediate | Application | Reference |
|---|---|---|
| 7-Bromo derivative | Suzuki coupling for SAR expansion | |
| 2-Amino substituted | Prodrug development | |
| 5-Methyl analog | Enhanced metabolic stability |
Table 2 : Analytical Techniques for Structural Confirmation
| Technique | Use Case | Reference |
|---|---|---|
| HRMS/MS | Fragmentation pattern analysis | |
| 2D NMR | Regiochemical assignment | |
| XRPD | Polymorph differentiation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
